molecular formula C15H12Cl2N2O B6647650 1-[(2,5-Dichlorophenyl)methyl]-3-methylbenzimidazol-2-one

1-[(2,5-Dichlorophenyl)methyl]-3-methylbenzimidazol-2-one

Cat. No.: B6647650
M. Wt: 307.2 g/mol
InChI Key: SKJXUBVFOOQRJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,5-Dichlorophenyl)methyl]-3-methylbenzimidazol-2-one, also known as DMBI, is a chemical compound that has been widely used in scientific research. It belongs to the class of benzimidazoles and has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-[(2,5-Dichlorophenyl)methyl]-3-methylbenzimidazol-2-one involves its ability to bind to the active site of the target enzyme and inhibit its activity. It has been found to interact with the ATP-binding site of protein kinase CK2, thereby preventing the transfer of phosphate groups to target proteins. This leads to the inhibition of various cellular processes that are regulated by the target enzyme.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been found to have anti-inflammatory and neuroprotective effects. This compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of microglia, which are involved in neuroinflammation. It has also been found to protect neurons against oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[(2,5-Dichlorophenyl)methyl]-3-methylbenzimidazol-2-one in lab experiments is its high potency and specificity for the target enzyme. It has been found to be more potent than other inhibitors of protein kinase CK2 such as TBB and DRB. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the use of 1-[(2,5-Dichlorophenyl)methyl]-3-methylbenzimidazol-2-one in scientific research. One of the areas of interest is its potential use as a therapeutic agent for the treatment of cancer and neuroinflammatory diseases. This compound has been found to have potent anti-cancer and anti-inflammatory effects in preclinical studies. Another area of interest is the development of more potent and selective inhibitors of protein kinase CK2 based on the structure of this compound. This could lead to the development of new drugs for the treatment of various diseases that are associated with abnormal CK2 activity.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely used in scientific research. It has been found to have various biochemical and physiological effects and has been used as a potent inhibitor of protein kinase CK2. This compound has potential applications in the treatment of cancer and neuroinflammatory diseases, and future research could lead to the development of new drugs based on its structure.

Synthesis Methods

The synthesis of 1-[(2,5-Dichlorophenyl)methyl]-3-methylbenzimidazol-2-one involves the reaction of 2,5-dichlorobenzyl chloride with 3-methylbenzimidazol-2-one in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The product is then purified by recrystallization or column chromatography.

Scientific Research Applications

1-[(2,5-Dichlorophenyl)methyl]-3-methylbenzimidazol-2-one has been used in various scientific research studies due to its ability to inhibit the activity of certain enzymes. It has been found to be a potent inhibitor of protein kinase CK2, which is involved in the regulation of various cellular processes such as cell growth and differentiation. This compound has also been found to inhibit the activity of other enzymes such as cyclin-dependent kinases and glycogen synthase kinase 3β.

Properties

IUPAC Name

1-[(2,5-dichlorophenyl)methyl]-3-methylbenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O/c1-18-13-4-2-3-5-14(13)19(15(18)20)9-10-8-11(16)6-7-12(10)17/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKJXUBVFOOQRJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(C1=O)CC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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